molecular formula C12H10N4O2 B081726 4-Nitrodiazoaminobenzene CAS No. 13113-75-2

4-Nitrodiazoaminobenzene

Cat. No. B081726
CAS RN: 13113-75-2
M. Wt: 242.23 g/mol
InChI Key: VPLPKIVQGJVXDR-UHFFFAOYSA-N
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Description

4-Nitrodiazoaminobenzene, also known as 1-(4-Nitrophenyl)-3-phenyltriazene, is a chemical compound with the molecular formula C12H10N4O2 . It appears as an orange to amber to dark red powder or crystal .


Molecular Structure Analysis

The molecular weight of 4-Nitrodiazoaminobenzene is 242.24 . The specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

4-Nitrodiazoaminobenzene is a solid at 20 degrees Celsius . It has a melting point of 137 degrees Celsius . The predicted boiling point is 397.3±44.0 degrees Celsius, and the predicted density is 1.28±0.1 g/cm3 .

Scientific Research Applications

  • Enhancement of Detection Responses in LC-MS

    A study by Higashi et al. (2006) demonstrated that 4-nitrobenzenesulfonyl chloride, related to 4-Nitrodiazoaminobenzene, improves detection responses in liquid chromatography-mass spectrometry (LC-MS) for estrogens in biological fluids. This has practical implications for the diagnosis of fetoplacental function with improved sensitivity (Higashi et al., 2006).

  • Environmental Impact of Nitroaromatic Compounds

    Kadoya et al. (2018) discussed the environmental effects of nitroaromatic compounds like 4-nitroanisole, indicating their potential toxicity and transformation in the environment. This study highlights the importance of understanding the environmental behavior of similar compounds for environmental safety and pollution control (Kadoya et al., 2018).

  • Electrochemical Reduction Studies

    Silvester et al. (2006) investigated the electrochemical reduction of nitroaromatic compounds, providing insights into their behavior in ionic liquids. This research has potential applications in the fields of electrochemistry and materials science (Silvester et al., 2006).

  • Biodegradation of Nitroaromatic Compounds

    A study by Spain (2013) explored the biodegradation pathways of nitroaromatic compounds, including their transformation and potential applications in bioremediation and biocatalysis. This research is crucial for environmental cleanup strategies (Spain, 2013).

  • Photolysis Studies

    Horner et al. (2000) used 4-nitrobenzenesulfenate esters, related to 4-Nitrodiazoaminobenzene, as precursors for generating alkoxyl radicals under photolysis conditions. This has implications in photochemistry and material sciences (Horner et al., 2000).

Safety And Hazards

4-Nitrodiazoaminobenzene is harmful if swallowed, in contact with skin, or if inhaled . It may cause a fire if heated . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

Future Directions

One paper suggests that 4-nitro-4′-amino-azobenzene compounds showed good refractive indices in the energy range 0–2 eV, indicating that these dyes would be efficient to generate healthier outputs with lower energy inputs . This suggests potential future directions in the field of optoelectronics.

properties

IUPAC Name

N-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPKIVQGJVXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290588
Record name 4-Nitrodiazoaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrodiazoaminobenzene

CAS RN

13113-75-2
Record name p-Nitrodiazoaminobenzene
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Record name 4-Nitrodiazoaminobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrodiazoaminobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VV Gorshkov, LP Orlova, MA Voronkova - Zh. Anal. Khim.;(USSR), 1980 - osti.gov
… Technique of joint concentration of cadmium and lead using organic reagent - cadion S (disodium salt of 4-(n-sulphophenylazo)-2'-sulpho-4'-nitrodiazoaminobenzene), heavy organic …
Number of citations: 4 www.osti.gov
FP Dwyer - Journal of the American Chemical Society, 1941 - ACS Publications
… form of 4-nitrodiazoaminobenzene was allowed to revert to the triazene form, and then methylated, instead of the expected N-methyl derivative with the methyl group adjacent to the …
Number of citations: 57 pubs.acs.org
RP Kelly, JR Penton, H Zollinger - Helvetica Chimica Acta, 1982 - Wiley Online Library
… Similar experiments were carried out with N-methyl-4'-nitrodiazoaminobenzene. The data for a series of runs at pH 1.22 and 1.74 are shown in Table 4. As before, the pH dependence …
Number of citations: 13 onlinelibrary.wiley.com
E Rabinowitch, LF Epstein - Journal of the American Chemical …, 1941 - ACS Publications
… form of 4-nitrodiazoaminobenzene was allowed to revert to the triazene form, and then methylated, instead of the expected N-methyl derivative with the methyl group adjacent to the …
Number of citations: 722 pubs.acs.org
RS Armstrong, RJW Le Fevre… - Australian Journal of …, 1966 - CSIRO Publishing
The molar Kerr constants of diazoaminobenzene and its 4,4'-dimethyl, 4,4'-clichloro, 4,4'-dibromo, and 4-nitro derivatives at infinite dilution in benzene at 25º are recorded. No …
Number of citations: 1 www.publish.csiro.au
JR Holden, C Dickinson - The Journal of Physical Chemistry, 1977 - ACS Publications
Examination of the conformations of 104 aromatic nitro groups from 43 crystal structure determinations indicates that nitro groups tend to be coplanar with the aromatic ring, but that …
Number of citations: 45 pubs.acs.org
SC Srivastava, P Charandas - The Journal of Chemical Physics, 1959 - aip.scitation.org
A simple empirical equation for estimating the dipole moment of a molecule from dielectric constant measurement in solutions without any density and refraction data is suggested. The …
Number of citations: 17 aip.scitation.org
RL Hardie, RH Thomson - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
Pyrolysis of diazoaminobenzene in aromatic solvents at 150-1 60" generates phenyl and anilino-radicals, The former attack the solvent, giving relatively high yields of diphenyl …
Number of citations: 4 pubs.rsc.org
YA Zolotov, IM Maksimova, EI Morosanova… - Analytica chimica …, 1995 - Elsevier
The immobilization of xylenol orange, 1-(2'-pyridylazo)-2-naphthol and (p-sulfophenylazo)-2'-sulfo-4'-nitrodiazoa-minobenzene disodium salt (Cadion) on reversed-phase silica (C 16 , …
Number of citations: 28 www.sciencedirect.com
E Bergmann, A Weizmann - Chemical Reviews, 1941 - ACS Publications
The determination of dipole moments has contributed very much to the final settlement of problems which arose in classical organic chemistry and to a more intimate knowledge of …
Number of citations: 9 pubs.acs.org

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